2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-
Description
The compound 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- belongs to the indol-2-one family, characterized by a quasi-antiaromatic 2H-indol-2-one core. This structure is highly reactive due to its strained antiaromatic system, enabling diverse synthetic applications. Evidence indicates that 3-hydroxy-substituted indol-2-ones, such as this compound, are generated via Lewis acid-mediated reactions (e.g., from 3-hydroxy-1,3-dihydroindol-2-one precursors) . The ethenyl (-CH=CH₂) and hydroxyl (-OH) substituents at the 3-position enhance its electrophilicity, facilitating cycloaddition or nucleophilic addition reactions to form substituted oxindoles or spiro-oxindoles .
Properties
IUPAC Name |
3-ethenyl-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-10(13)7-5-3-4-6-8(7)11-9(10)12/h2-6,13H,1H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPRVRIEUCRCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(C2=CC=CC=C2NC1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the indole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro compounds.
Major Products
Oxidation: Formation of a carbonyl group.
Reduction: Formation of an ethyl group.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- serves as a building block for more complex molecules. Its derivatives are utilized in creating various organic compounds due to their reactivity and versatility.
Biology
This compound has been studied for its potential biological activities:
- Antimicrobial Properties: Research indicates that indole derivatives exhibit antimicrobial effects against various pathogens.
- Anticancer Activity: Some studies suggest that this compound may inhibit cancer cell proliferation through interaction with specific molecular targets involved in cell growth and apoptosis.
Medicine
In medicinal chemistry, 2H-Indol-2-one derivatives are explored for their therapeutic potential:
- Neurological Disorders: Compounds similar to this have shown promise in treating conditions like depression and anxiety by modulating neurotransmitter systems.
- Cancer Treatment: The ability to inhibit tumor growth makes it a candidate for developing new anticancer drugs .
Industry
The compound is also relevant in industrial applications:
- Dyes and Pigments Production: Indole derivatives are used in synthesizing dyes due to their vibrant colors.
- Fragrance Industry: Their aromatic properties make them suitable for use in perfumes and fragrances.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Substituent Variations and Reactivity
The reactivity and applications of indol-2-one derivatives are heavily influenced by substituents:
- 3-Ethenyl-3-hydroxy derivative (Target Compound) : The ethenyl group enables participation in [2+2] cycloadditions or Michael additions, while the hydroxyl group enhances hydrogen-bonding interactions. This combination makes it a versatile intermediate for synthesizing spiro-oxindoles .
- Such derivatives are explored in materials science or as ligands for metal complexes .
- 3-Hydroxy-3-(2-thienyl-2-oxoethyl) derivative (CAS 78660-85-2) : The thienyl group introduces sulfur, altering electronic properties and enabling π-stacking interactions. This may enhance binding to biological targets or catalytic surfaces .
Physical Properties
Limited data are available for direct comparisons, but key observations include:
- Melting Points : A structurally related compound, 3,3-di(2-methyl-1H-indol-3-yl)-1-methylindolin-2-one, exhibits a high melting point (291–293°C) due to hydrogen bonding and π-π stacking . The target compound’s melting point is unreported but likely influenced by its polar hydroxy group.
- Solubility: Hydroxy and ethenyl groups may confer moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO or DMF) compared to nonpolar diphenyl derivatives .
Data Tables
Table 1: Structural and Functional Comparison of Indol-2-one Derivatives
Biological Activity
Overview
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- (CAS Number: 114114-53-3) is a derivative of indole, a significant heterocyclic compound prevalent in many natural products and pharmaceuticals. This compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. Its structure allows for interactions with various biological targets, which can lead to therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.184 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 382.1 °C |
| Flash Point | 184.9 °C |
Anticancer Activity
Research indicates that derivatives of indole, including 2H-Indol-2-one, exhibit promising anticancer properties. A study found that various substituted indole derivatives demonstrated significant cytotoxicity against cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of apoptosis pathways and inhibition of cell proliferation through interaction with specific molecular targets such as protein kinases and tumor suppressor genes .
Antimicrobial Properties
2H-Indol-2-one derivatives have been shown to possess antimicrobial activities against a range of pathogens. For example, one study reported that synthesized indole derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal effects against Candida albicans and Aspergillus species . The compound’s efficacy is attributed to its ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways.
Antiviral Effects
The antiviral potential of 2H-Indol-2-one derivatives has also been explored. Specifically, compounds within this class have been investigated for their activity against HIV and other viral pathogens. The mechanism typically involves the inhibition of viral replication through interference with viral enzymes or host cell signaling pathways .
The biological activity of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- is primarily mediated through its interaction with specific enzymes and receptors:
- Molecular Targets : The compound can bind to various enzymes involved in cell signaling and metabolism.
- Pathways Involved : It influences pathways related to apoptosis, immune response modulation, and cellular proliferation.
Case Studies
- Antitumor Activity : A study evaluated the effects of various indole derivatives on breast cancer cell lines, finding that compounds similar to 2H-Indol-2-one induced apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.
- Antibacterial Efficacy : Another study focused on synthesizing new indole derivatives and testing them against clinical isolates of bacteria. Results showed significant inhibition zones against Staphylococcus aureus, indicating potential for development into therapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing 3-hydroxy-3-ethenyl indol-2-one derivatives, and how can reaction conditions influence product purity?
The synthesis of 3-substituted indol-2-ones often involves acid-catalyzed cyclization or Michael addition reactions. For example, 3-ethylidene derivatives (structurally similar) are synthesized via Knoevenagel condensation using aldehydes and indolin-2-ones under acidic conditions . Reaction parameters like solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) critically affect regioselectivity and byproduct formation. Purity optimization typically requires column chromatography with gradients of ethyl acetate/hexane .
Q. How can spectroscopic methods (e.g., NMR, IR) confirm the stereochemistry of the 3-ethenyl and 3-hydroxy groups in this compound?
- NMR : The vinyl proton (CH=CH) in the 3-ethenyl group shows characteristic coupling constants (J = 10–17 Hz) in H NMR, while the hydroxy proton appears as a broad singlet (~δ 5–6 ppm). C NMR confirms the carbonyl (C=O) at ~170–175 ppm.
- IR : Stretching frequencies for C=O (~1680 cm), O–H (~3200 cm), and conjugated C=C (~1600 cm) are key identifiers .
- X-ray crystallography (if crystalline) resolves absolute configuration, as demonstrated for structurally related 3-hydroxyindolin-2-ones .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the introduction of substituents to the indole core in 3-ethenyl derivatives?
Regioselectivity is influenced by electronic and steric factors. For instance:
- Electron-directing groups : A 3-hydroxy group deactivates the indole ring, favoring electrophilic substitution at the 5- or 7-position.
- Protection/deprotection : Temporarily protecting the hydroxy group (e.g., as a silyl ether) can redirect reactivity to other positions .
- Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective functionalization of halogenated intermediates .
Q. How can contradictory spectral data (e.g., conflicting 1^11H NMR shifts) be resolved for this compound?
Contradictions may arise from tautomerism (keto-enol equilibria) or solvent effects. Solutions include:
- Variable-temperature NMR to identify dynamic equilibria.
- 2D NMR (COSY, NOESY) to confirm coupling networks and spatial proximity of protons.
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
Q. What are the methodological considerations for studying the biological activity of 3-hydroxy-3-ethenyl indol-2-one analogs?
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing ethenyl with ethoxy) and assess cytotoxicity or enzyme inhibition.
- In vitro assays : Use fluorescence-based assays (e.g., for kinase inhibition) with positive controls like staurosporine.
- Metabolic stability : Evaluate microsomal half-life (e.g., using human liver microsomes) to prioritize analogs for in vivo studies .
Data Analysis and Experimental Design
Q. How can computational chemistry aid in predicting the reactivity of 3-ethenyl-3-hydroxy indol-2-one derivatives?
- DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.
- Molecular docking screens potential binding modes with biological targets (e.g., kinases) using software like AutoDock Vina .
Q. What experimental controls are critical when analyzing the photophysical properties of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
